molecular formula C16H14BrNO3 B4970218 N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4970218
M. Wt: 348.19 g/mol
InChI Key: GXKIORLQMXWUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 2-bromo-4-methylphenyl moiety. The bromo and methyl substituents likely influence its lipophilicity, steric profile, and metabolic stability, which are critical for drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-6-7-12(11(17)8-10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKIORLQMXWUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Formation of Benzodioxine: The brominated product is then reacted with catechol in the presence of a suitable catalyst to form the benzodioxine ring.

    Carboxamide Formation: Finally, the benzodioxine derivative is treated with an appropriate amine and a coupling agent like carbonyldiimidazole (CDI) to form the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the 4-methylphenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives with modified aromatic rings.

Reaction ConditionsReagentsProduct/OutcomeYield/Selectivity
K₂CO₃, DMF, 80°CPiperidineN-(4-methyl-2-piperidinophenyl) analog~65%
CuI, L-proline, DMSO, 120°CNaN₃Azide derivative72%

The electron-withdrawing carboxamide group meta to the bromine enhances the leaving group’s reactivity by polarizing the C–Br bond. Steric hindrance from the methyl group at the 4-position slightly reduces substitution rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids produces biaryl derivatives:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C

  • Example : Coupling with phenylboronic acid yields N-(4-methyl-2-biphenylyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (83% yield).

Buchwald–Hartwig Amination

Primary/secondary amines replace bromine via Pd-mediated catalysis:

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Example : Reaction with morpholine forms the corresponding amine derivative (68% yield).

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

  • Acidic : HCl (6M), reflux → 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid + 2-bromo-4-methylaniline (quantitative).

  • Basic : NaOH (2M), EtOH/H₂O → Same products (slower kinetics).

Amide Condensation

Reaction with amines under dehydrating conditions forms substituted ureas:

  • Conditions : EDCI, HOBt, DMF, rt

  • Example : Condensation with benzylamine yields N-benzyl-N’-(2-bromo-4-methylphenyl)urea (57% yield).

Benzodioxine Ring Oxidation

The 1,4-benzodioxine ring is susceptible to oxidative cleavage:

  • Reagent : KMnO₄, H₂SO₄, 0°C → Cleavage to 2-carboxy-3,4-dihydroxybenzoic acid derivatives.

  • Selectivity : Controlled oxidation preserves the carboxamide group.

Comparative Reactivity with Structural Analogs

The bromine and methyl substituents significantly influence reactivity compared to similar compounds:

CompoundKey Structural FeatureReaction Rate (SNAr)Bioactivity
N-(4-bromophenyl) analog Bromine at para positionFasterModerate enzyme inhibition
N-(methylphenyl) analog Methyl substituentNo SNArLow activity
Target compound Bromine at ortho, methyl paraIntermediateHigh binding affinity

Scientific Research Applications

Medicinal Chemistry

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits potential as a lead compound in drug development. Its structural similarities to other bioactive compounds suggest various therapeutic applications:

  • Enzyme Inhibition : Compounds with similar structures have shown enzyme inhibition properties, which may be harnessed for developing treatments for diseases where enzyme activity is a factor .

Anticancer Research

Research indicates that derivatives of benzodioxines may possess anticancer properties. The presence of the bromo group at the para position enhances lipophilicity, potentially improving binding affinity for biological targets associated with cancer .

Neuropharmacology

Studies have suggested that compounds like this compound could interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamideBromophenyl substitutionEnzyme inhibition
N-(methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamideMethyl substitutionModerate enzyme inhibition
2,3-Dihydrobenzo[b][1,4]dioxin derivativesLacks bromo substitutionAnticancer properties

The unique substitution pattern of this compound enhances its pharmacological profile compared to other derivatives lacking this feature .

Case Studies

Several studies have investigated the biological activities of benzodioxine derivatives:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a related benzodioxine compound inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways involved in cell growth .
  • Neuroprotective Effects : Research highlighted the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring, along with the benzodioxine moiety, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Key Functional Groups Biological Activity (Source)
Target Compound : N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2-bromo-4-methylphenyl C₁₇H₁₅BrNO₃ Bromo (electron-withdrawing), methyl (electron-donating) Not explicitly stated; inferred antiviral/antibacterial potential
F0451-2187 (N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 4-sulfamoylphenyl C₁₅H₁₄N₂O₅S Sulfonamide (polar, enhances solubility) Zika virus MTase inhibitor (IC₅₀ not provided)
BG01405 (N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 2-methyl-4-nitrophenyl C₁₆H₁₄N₂O₅ Nitro (strongly electron-withdrawing) Not explicitly stated; nitro group may enhance reactivity
CID 2787469 (N-[2-chloro-5-(trifluoromethyl)phenyl] analog) 2-chloro-5-(trifluoromethyl)phenyl C₁₆H₁₁ClF₃NO₃ Chloro, trifluoromethyl (lipophilic, metabolically stable) Structural data only; substituents suggest enhanced target binding
Anti-diabetic derivatives (e.g., 7i, 7k from ) Varied phenylsulfonyl and alkyl groups Varies Sulfonamide, alkyl chains α-Glucosidase inhibition (IC₅₀: 81–86 μM)

Physicochemical and Pharmacokinetic Properties

  • The target compound’s bromo-methyl balance may optimize this trade-off .
  • Metabolic Stability : Sulfonamide derivatives (F0451-2187) exhibit higher polarity, favoring renal excretion, while halogenated analogs (CID 2787469) resist oxidative metabolism .
  • Molecular Weight : Most analogs fall within 300–500 g/mol, adhering to Lipinski’s rule of five. The target compound (MW ~362 g/mol) is within this range, suggesting oral bioavailability .

Biological Activity

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound recognized for its potential biological activities. With a molecular formula of C₁₆H₁₄BrNO₃ and a molecular weight of approximately 344.19 g/mol, this compound features a unique structural arrangement that includes a benzodioxine moiety and a carboxamide functional group. Its synthesis typically involves multi-step chemical reactions, which can be monitored through techniques like thin-layer chromatography and spectroscopic methods (NMR, IR) to ensure product purity and formation.

Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert its effects:

  • Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit various enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties.
  • Anticancer Properties : Similar derivatives have demonstrated anticancer activities, indicating that this compound could potentially possess similar effects against certain cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound in comparison to related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamideBromophenyl substitutionEnzyme inhibition
N-(methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamideMethyl substitution instead of bromoModerate enzyme inhibition
2,3-Dihydrobenzo[b][1,4]dioxin derivativesLacks bromo substitutionAnticancer properties

The presence of the bromo group at the para position enhances lipophilicity and may improve binding affinity for specific biological targets compared to other derivatives lacking this feature.

Study on Anticancer Activity

A notable study investigated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 12.5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Enzyme Inhibition Study

In another research effort focused on enzyme inhibition, this compound was tested for its ability to inhibit monoamine oxidase (MAO). The compound demonstrated selective inhibition of MAO-B with an IC50 value of 15 µM. This suggests potential applications in treating neurodegenerative disorders where MAO-B plays a critical role.

Toxicity Information

Safety data indicate that this compound may cause skin and eye irritation upon contact. Inhalation exposure may lead to respiratory irritation. However, it is not classified as a carcinogen by IARC or NTP . Proper handling and storage conditions are recommended to minimize exposure risks.

Handling Precautions

The compound should be handled in a well-ventilated area with appropriate personal protective equipment (PPE) to prevent skin and eye contact. It should be stored in tightly closed containers in cool and dry conditions away from incompatible substances .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what critical parameters control reaction yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and carboxamide formation. For example, analogous benzodioxane derivatives are synthesized by reacting amines with sulfonyl chlorides in the presence of aqueous Na₂CO₃ (10% w/v) to form sulfonamide intermediates, followed by coupling with bromoacetamides using LiH in DMF . Key parameters include reaction temperature (60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Monoclinic systems (e.g., P2₁/n space group) are common for similar benzodioxine derivatives, with unit cell parameters refined to ±0.01 Å precision .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., bromo and methyl groups at 2- and 4-positions, respectively).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 343.1087 for C₁₉H₁₉BrNO₄⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement, such as disordered solvent molecules or twinning?

  • Methodological Answer :

  • Use SHELXL’s TWIN and BASF commands to model twinning (common in monoclinic systems). For example, β angles near 90° may indicate pseudo-merohedral twinning, requiring careful analysis of the HKLF5 dataset .
  • Apply SQUEEZE (PLATON) to model disordered solvent regions, using electron density maps to exclude unmodeled contributions .

Q. What strategies exist for improving synthetic yield while maintaining enantiomeric purity in benzodioxine carboxamide derivatives?

  • Methodological Answer :

  • Chiral resolution : Use (-)-menthol or tartaric acid derivatives to separate enantiomers via diastereomeric salt formation.
  • Asymmetric catalysis : Employ Pd-catalyzed Buchwald-Hartwig coupling with chiral ligands (e.g., BINAP) to control stereochemistry during aryl bromide coupling .
  • Process optimization : Conduct Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield and ee (enantiomeric excess) .

Q. How do structural modifications (e.g., halogen substitution, benzodioxine ring expansion) affect biological activity in related compounds?

  • Methodological Answer :

  • SAR Studies : Replace bromine with chlorine or fluorine to assess halogen-dependent activity (e.g., fluorine’s electronegativity enhances metabolic stability). For example, 6-fluoro-substituted analogs show improved binding to glucosylceramide synthase (IC₅₀ = 0.8 µM vs. 2.3 µM for bromo derivatives) .
  • Ring expansion : Synthesize 1,4-benzodioxepin derivatives to evaluate steric effects on enzyme inhibition (e.g., α-glucosidase inhibition drops by 40% with a seven-membered ring) .

Q. What computational approaches are used to predict this compound’s interactions with biological targets like 5-lipoxygenase or acetylcholinesterase?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., docking into the 5-lipoxygenase COX-2 domain with ∆G ≈ -9.2 kcal/mol) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability, focusing on hydrogen bonds between the carboxamide group and Arg429/His432 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.